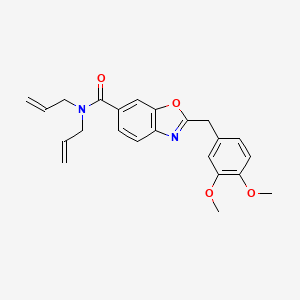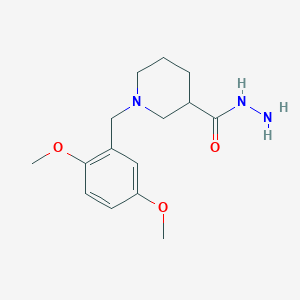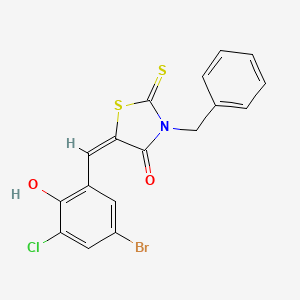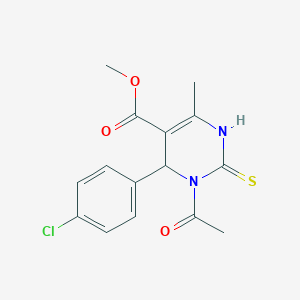![molecular formula C20H25N5O2 B5122466 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5122466.png)
4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine, also known as BMY-14802, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist at the dopamine D3 receptor and as a partial agonist at the serotonin 5-HT1A receptor. These properties make 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine a promising candidate for the treatment of various psychiatric and neurological disorders, including schizophrenia, depression, and addiction.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine involves its interaction with dopamine and serotonin receptors in the brain. By acting as a selective antagonist at the dopamine D3 receptor, 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine can modulate dopamine signaling, which is implicated in various psychiatric and neurological disorders. Additionally, its partial agonist activity at the serotonin 5-HT1A receptor can enhance serotonin signaling, which is also involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine has been found to exhibit a range of biochemical and physiological effects. In addition to its interaction with dopamine and serotonin receptors, 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA. It has also been found to affect the activity of various signaling pathways, including the cAMP/PKA pathway and the ERK/MAPK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine for lab experiments is its selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the roles of these receptors in various physiological and pathological processes. However, one of the limitations of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine is its relatively low potency, which can make it difficult to achieve the desired effects at lower concentrations.
Direcciones Futuras
There are several future directions for the study of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine. One potential direction is the development of more potent derivatives of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine that can be used in lower concentrations. Another direction is the investigation of the potential therapeutic applications of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine in various psychiatric and neurological disorders. Additionally, the elucidation of the molecular mechanisms underlying the effects of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine could provide valuable insights into the regulation of neurotransmitter signaling in the brain.
Conclusion
In conclusion, 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its selectivity for dopamine and serotonin receptors, as well as its range of biochemical and physiological effects, make it a useful tool for studying various physiological and pathological processes. Further research into the mechanisms of action and potential therapeutic applications of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine could have important implications for the treatment of various psychiatric and neurological disorders.
Métodos De Síntesis
The synthesis of 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine involves the reaction of 4-methyl-6-(morpholin-4-yl)pyrimidin-2-amine with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound, 4-[2-(4-benzoyl-1-piperazinyl)-6-methyl-4-pyrimidinyl]morpholine. This synthesis method has been optimized to yield high purity and good yields of the final compound.
Propiedades
IUPAC Name |
[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-16-15-18(23-11-13-27-14-12-23)22-20(21-16)25-9-7-24(8-10-25)19(26)17-5-3-2-4-6-17/h2-6,15H,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEHCEUHWSJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Benzoylpiperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5122415.png)
![N-(3,4-difluorophenyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinamine](/img/structure/B5122426.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5122432.png)

![3-benzyl-2-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5122444.png)
![10-allyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium bromide](/img/structure/B5122445.png)

![4-acetyl-3-hydroxy-5-(2-methoxyphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5122459.png)
![2-[4-(4-ethoxyphenoxy)butoxy]naphthalene](/img/structure/B5122470.png)

![{4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5122482.png)
